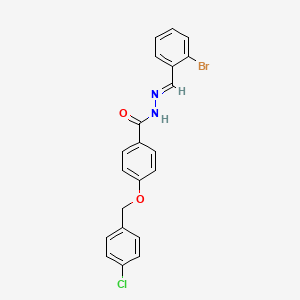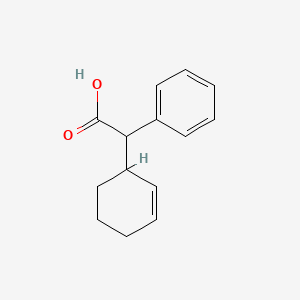
N'-(2-Bromobenzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-溴苄叉基)-4-((4-氯苄基)氧基)苯甲酰肼是一种属于腙类化合物的有机化合物。这些化合物的特征在于存在腙官能团,该官能团是一个连接到碳氮单键的氮氮双键。该特定化合物在苄叉环上有一个溴原子,在苄基上有一个氯原子,这使其成为一个卤代腙。这些卤素原子的存在可以显著影响化合物的化学反应性和生物活性。
准备方法
合成路线和反应条件
N'-(2-溴苄叉基)-4-((4-氯苄基)氧基)苯甲酰肼的合成通常涉及2-溴苯甲醛和4-((4-氯苄基)氧基)苯甲酰肼之间的缩合反应。该反应通常在乙醇或甲醇等有机溶剂中进行,在回流条件下。一般步骤如下:
4-((4-氯苄基)氧基)苯甲酰肼的制备: 该中间体可以通过在碱(如碳酸钾)的存在下使4-氯苄基氯与4-羟基苯甲酰肼反应来合成。
缩合反应: 然后将制备的4-((4-氯苄基)氧基)苯甲酰肼与2-溴苯甲醛在乙醇中于回流条件下反应形成最终产物。
工业生产方法
虽然该化合物的具体工业生产方法还没有得到充分的记录,但一般方法将涉及扩大实验室合成过程。这将包括优化反应条件以最大限度地提高产率和纯度,使用工业级溶剂和试剂,并采用连续流动反应器以提高效率和安全性。
化学反应分析
反应类型
N'-(2-溴苄叉基)-4-((4-氯苄基)氧基)苯甲酰肼可以发生各种化学反应,包括:
取代反应: 卤素原子(溴和氯)可以参与亲核取代反应,其中它们被其他亲核试剂取代。
还原反应: 腙基可以被还原形成相应的肼衍生物。
氧化反应: 该化合物可以被氧化形成各种氧化衍生物,具体取决于所使用的氧化剂。
常用的试剂和条件
取代反应: 常用的试剂包括胺、硫醇和醇盐等亲核试剂。这些反应通常在二甲基亚砜(DMSO)或二甲基甲酰胺(DMF)等极性非质子溶剂中进行。
还原反应: 常用的还原剂包括硼氢化钠(NaBH4)或氢化铝锂(LiAlH4)。
氧化反应: 可以使用过氧化氢(H2O2)或高锰酸钾(KMnO4)等氧化剂。
形成的主要产物
取代产物: 根据所使用的亲核试剂,可以形成各种取代衍生物。
还原产物: 主要产物是相应的肼衍生物。
氧化产物: 该化合物的各种氧化形式,可能包括醛、酮或羧酸。
科学研究应用
N'-(2-溴苄叉基)-4-((4-氯苄基)氧基)苯甲酰肼在科学研究中有多种应用:
化学: 它被用作合成更复杂的有机分子的构建块。其独特的结构允许探索新的化学反应和途径。
生物学: 由于存在卤素原子,该化合物具有潜在的生物活性,使其成为研究与生物靶标(如酶和受体)相互作用的候选化合物。
医学: 正在对其潜在的药理特性进行研究,包括抗菌、抗癌和抗炎活性。
工业: 由于其独特的化学性质,它可用于开发新材料,如聚合物和涂料。
作用机制
N'-(2-溴苄叉基)-4-((4-氯苄基)氧基)苯甲酰肼的作用机制尚未完全了解,但据信它涉及与生物系统中特定分子靶标的相互作用。卤素原子的存在可以增强化合物与蛋白质和酶结合的能力,从而可能抑制其活性。这可能导致各种生物效应,具体取决于所涉及的特定靶标和途径。
相似化合物的比较
类似化合物
N'-(2-氯苄叉基)-4-((4-氯苄基)氧基)苯甲酰肼: 结构相似,但用氯原子代替了溴原子。
N'-(2-溴苄叉基)-4-((4-甲基苄基)氧基)苯甲酰肼: 结构相似,但用甲基代替了氯原子。
N'-(2-溴苄叉基)-4-((4-氟苄基)氧基)苯甲酰肼: 结构相似,但用氟原子代替了氯原子。
独特性
N'-(2-溴苄叉基)-4-((4-氯苄基)氧基)苯甲酰肼中溴和氯原子的独特组合可能导致与类似物相比具有不同的化学和生物特性。这些差异会影响其反应性、与生物靶标的结合亲和力以及整体药理学特性,使其成为研究和开发的宝贵化合物。
属性
CAS 编号 |
393556-67-7 |
|---|---|
分子式 |
C21H16BrClN2O2 |
分子量 |
443.7 g/mol |
IUPAC 名称 |
N-[(E)-(2-bromophenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-20-4-2-1-3-17(20)13-24-25-21(26)16-7-11-19(12-8-16)27-14-15-5-9-18(23)10-6-15/h1-13H,14H2,(H,25,26)/b24-13+ |
InChI 键 |
XHJYBNSPOHFGRW-ZMOGYAJESA-N |
手性 SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
规范 SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)
![1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12011063.png)

![3-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-1-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B12011070.png)




![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-2-(4-bromophenyl)-5-[4-(diethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011126.png)

![(3Z)-5-bromo-1-ethyl-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12011135.png)

